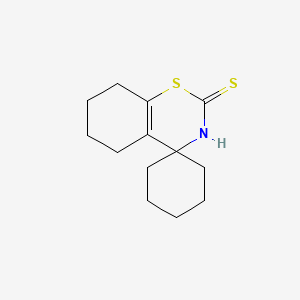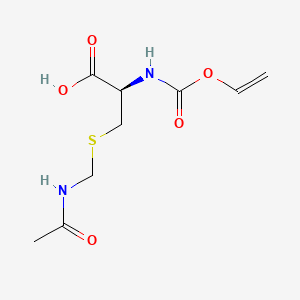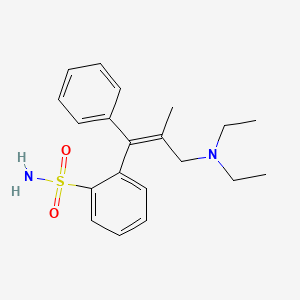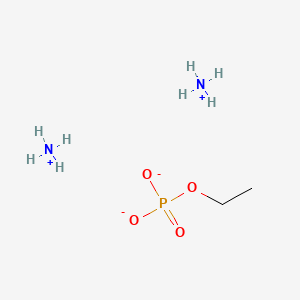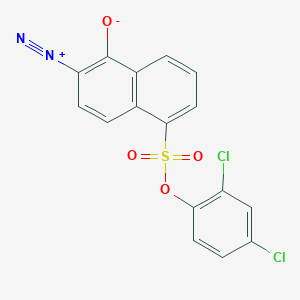
2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate is a heterocyclic organic compound with the molecular formula C16H8Cl2N2O4S and a molecular weight of 395.216720 g/mol . It is known for its unique structure, which includes a diazo group and a sulfonate group, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate typically involves the reaction of 2,4-dichlorophenol with 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the diazo group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biological pathways, making the compound useful in studying enzyme functions and as a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate: Similar structure but with a chloroethyl group instead of a dichlorophenyl group.
tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate: Contains a tert-butyl group instead of a dichlorophenyl group.
Uniqueness
2,4-Dichlorophenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonate is unique due to its dichlorophenyl group, which enhances its reactivity and specificity in various chemical reactions. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
94202-18-3 |
|---|---|
Molecular Formula |
C16H8Cl2N2O4S |
Molecular Weight |
395.2 g/mol |
IUPAC Name |
2-diazonio-5-(2,4-dichlorophenoxy)sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C16H8Cl2N2O4S/c17-9-4-7-14(12(18)8-9)24-25(22,23)15-3-1-2-11-10(15)5-6-13(20-19)16(11)21/h1-8H |
InChI Key |
UFWLHIBOVCUXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12685355.png)
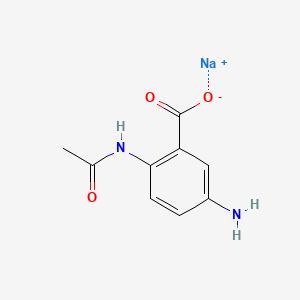
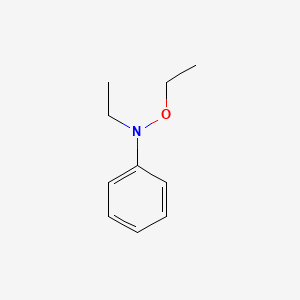

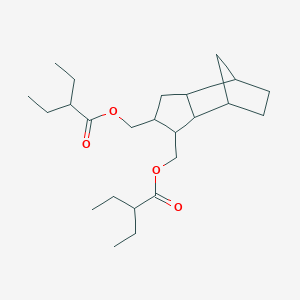

![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)
